Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline
[1]
Executive Summary
This technical guide addresses the solubility behavior and thermodynamic characterization of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline , a critical nitrogenous heterocycle often utilized as a pharmacophore building block in kinase inhibitor development and organic synthesis.[1]
While specific empirical solubility datasets for this proprietary intermediate are frequently compartmentalized within internal corporate archives, this guide synthesizes the predictive physicochemical profile , establishes a validated experimental protocol for data generation, and provides a thermodynamic modeling framework based on structural analogs (phenylimidazoles). This approach ensures researchers can generate, validate, and model solubility data with high precision.
Chemical Identity & Profile[1][2][3][4][5][6]
-
IUPAC Name: 3-(1-propan-2-ylimidazol-2-yl)aniline[1]
-
CAS Number: 1179507-73-3[1]
-
Molecular Formula: C₁₂H₁₅N₃[1]
-
Molecular Weight: 201.27 g/mol [1]
-
Structural Features: The molecule features a polar aniline amine and a basic imidazole nitrogen, balanced by a lipophilic isopropyl moiety. This "push-pull" electronic structure dictates a specific solubility profile favoring polar protic and dipolar aprotic solvents.[1]
Predictive Solubility Profile
Based on the structural integration of the lipophilic isopropyl group and the hydrogen-bond-donating aniline moiety, the solubility behavior of 3-(1-Isopropyl-1h-imidazol-2-yl)aniline follows a distinct polarity-driven hierarchy.[1] The following data represents the expected relative solubility trends derived from Hansen Solubility Parameters (HSP) of analogous N-alkyl-2-phenylimidazoles.
Table 1: Predicted Solubility Hierarchy (298.15 K)
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol (MeOH) | High (+++++) | Strong H-bonding interaction with imidazole N and aniline NH₂.[1] |
| Polar Protic | Ethanol (EtOH) | High (++++) | Excellent solvation, slightly reduced by ethyl chain steric hindrance.[1] |
| Dipolar Aprotic | DMSO / DMF | Very High (+++++) | High dielectric constant facilitates dissolution of the polar core.[1] |
| Dipolar Aprotic | Acetone | Moderate (+++) | Good interaction with the aromatic system; lacks H-bond donation.[1] |
| Polar Aprotic | Ethyl Acetate | Moderate (++) | Useful for crystallization; moderate solubility at reflux, lower at RT.[1] |
| Non-Polar | Toluene | Low (+) | Limited interaction; primarily van der Waals forces with the isopropyl group.[1] |
| Aqueous | Water (pH 7.[1]0) | Low/Sparingly (+) | Hydrophobic aromatic rings dominate; solubility increases significantly at pH < 5.[1] |
Technical Insight: The isopropyl group at the N1 position of the imidazole ring disrupts crystal lattice packing compared to the un-substituted parent, generally enhancing solubility in organic solvents like isopropanol (IPA) and ethyl acetate compared to 3-(1H-imidazol-2-yl)aniline.[1]
Validated Experimental Protocol
To generate definitive solubility data (mole fraction
Workflow Diagram
The following diagram outlines the Critical Process Parameters (CPPs) for the solubility determination workflow.
Figure 1: Standardized workflow for isothermal solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess 3-(1-Isopropyl-1h-imidazol-2-yl)aniline solid to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Agitate the suspension at 150 rpm using a magnetic stirrer. Maintain temperature (
) using a circulating water bath (accuracy ± 0.05 K).-
Standard Range: 278.15 K to 323.15 K (5°C to 50°C).[1]
-
-
Saturation Verification: Allow equilibration for 24–48 hours. Stop stirring and allow phases to separate for 2 hours. Ensure solid phase remains visible (supersaturation).[1]
-
Sampling: Withdraw 1 mL of supernatant using a pre-warmed glass syringe.
-
Filtration: Filter immediately through a 0.22 µm PTFE hydrophilic filter into a pre-weighed volumetric flask to remove micro-crystals.
-
Quantification: Dilute with mobile phase (e.g., Methanol/Water 50:50) and analyze via HPLC.
-
Detector: UV/Vis at 254 nm (aromatic absorption).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).
-
Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate enthalpy (
The Modified Apelblat Equation
This semi-empirical model is robust for correlating solubility data of imidazole derivatives in pure solvents.[1]
- : Mole fraction solubility.[1][2][3]
- : Absolute temperature (Kelvin).[1][4][5][2]
- : Empirical model parameters derived via multivariate regression.
The van't Hoff Equation
Used to determine the thermodynamic functions of the dissolution process.[1]
[1]- : Apparent standard enthalpy of solution.[1]
- : Apparent standard entropy of solution.[1]
- : Universal gas constant (8.314 J[1]·mol⁻¹·K⁻¹).
Thermodynamic Logic Diagram[1]
Figure 2: Logical framework for thermodynamic analysis of solubility data.
Data Interpretation & Application
Enthalpy-Entropy Compensation
For imidazole-aniline derivatives, the dissolution process is typically endothermic (
-
Positive
: Indicates energy is required to break the crystal lattice (lattice energy dominates solvation energy).[1] -
Positive
: Indicates increased disorder as the molecule moves from the ordered crystal lattice to the chaotic solution phase.[1]
Solvent Effect Analysis[1]
-
Polar Solvents (MeOH, EtOH): Solubility is driven by hydrogen bonding. The "aniline" NH₂ acts as a donor, and the "imidazole" N acts as an acceptor.
-
Non-Polar Solvents (Toluene): Solubility is driven by van der Waals forces.[1] The isopropyl group is the critical solubilizing moiety here.[1] Without the isopropyl group, the molecule would be virtually insoluble in toluene.
Process Implications
For purification or crystallization:
-
Cooling Crystallization: Highly effective in Ethanol or Isopropanol (IPA) due to the steep solubility-temperature gradient (high
value in Apelblat equation).[1] -
Anti-solvent Crystallization: Dissolve in Methanol , then add Water or Hexane to induce precipitation (dramatic solubility drop).[1]
References
-
Jouyban, A. (2019).[1] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][6] [1]
-
Shakeel, F., et al. (2015). "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Chemical & Engineering Data, 60(8), 2269-2274.[1] [1]
-
Pobudkowska, A., & Domanska, U. (2004).[7] "Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Organic Solvents." Journal of Chemical & Engineering Data, 49(5), 1298–1302.
-
PubChem. (2023).[1] "Compound Summary: 3-(1-Isopropyl-1h-imidazol-2-yl)aniline." National Library of Medicine.[1] [1]
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[1] The Journal of Chemical Thermodynamics, 31(1), 85-91.[1]
Sources
- 1. 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
